2,6-Dimethyl-1-prolylpiperidine

Description

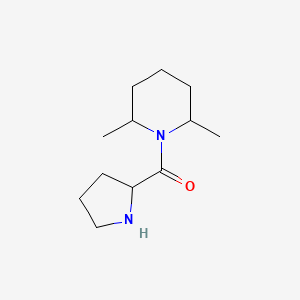

2,6-Dimethyl-1-prolylpiperidine is a piperidine derivative characterized by methyl groups at the 2 and 6 positions of the piperidine ring and a prolyl substituent (a proline-derived moiety) at the N1 position.

Properties

IUPAC Name |

(2,6-dimethylpiperidin-1-yl)-pyrrolidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-9-5-3-6-10(2)14(9)12(15)11-7-4-8-13-11/h9-11,13H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAGUBDTFWOBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

2,6-Dimethyl-1-prolylpiperidine exhibits potential pharmacological activities, making it a candidate for drug development. Its structure allows for interactions with various biological targets, particularly in neuropharmacology.

Case Study: Neurotransmitter Receptor Interaction

Research indicates that derivatives of piperidine compounds can modulate neurotransmitter receptors. A study focused on the interaction of this compound with dopamine receptors showed promising results in enhancing dopaminergic activity, which could lead to therapeutic applications in treating disorders like Parkinson's disease and schizophrenia .

Reagent Applications

In organic synthesis, this compound serves as a non-nucleophilic base. Its steric hindrance makes it an effective catalyst in various chemical reactions, including the formation of silyl ethers.

Case Study: Silylation Reactions

Research has demonstrated that using this compound as a base in silylation reactions leads to high yields of silyl ethers. This application is particularly useful in the synthesis of complex organic molecules where protecting groups are required .

Environmental Chemistry

Biodegradation Studies

The environmental impact of piperidine derivatives has been studied to assess their biodegradability. This compound shows resistance to microbial degradation compared to other piperidine isomers. Understanding its degradation pathways is crucial for evaluating its environmental safety.

Data Table: Biodegradation Rates

| Compound | Biodegradation Rate (days) |

|---|---|

| This compound | >30 |

| 2-Picoline | <10 |

Comparison with Similar Compounds

Structural and Functional Analysis

Piperidine derivatives exhibit diverse pharmacological properties depending on substituent type, position, and conformational stability. Below is a comparative analysis of 2,6-Dimethyl-1-prolylpiperidine and related compounds:

Table 1: Key Structural and Pharmacological Comparisons

Key Research Findings

Substituent Position and Activity :

- 2,6-Substitution : Compounds with substituents at the 2 and 6 positions (e.g., the title compound and ’s derivative) often exhibit enhanced antitumor activity due to improved ring planarity and steric accessibility for target binding .

- 3,5-Substitution : 3,5-Dimethyl-2,6-diphenylpiperidine () demonstrates broader antibacterial efficacy, attributed to phenyl groups at 2 and 6 stabilizing the chair conformation, facilitating membrane penetration .

Bulky Groups: Derivatives with large N1 substituents (e.g., ’s compound) face reduced bioavailability due to steric hindrance, limiting therapeutic utility .

Antibacterial vs. Antitumor Trade-offs :

- Ethyl 4-hydroxy-2,6-diphenyl derivatives () show dual antibacterial and antitumor activity, linked to their acetyl-piperidine group’s electron-withdrawing effects, which enhance reactivity .

- 3,5-Dimethyl-2,6-diphenylpiperidine () prioritizes antibacterial efficacy, likely due to phenyl groups promoting hydrophobic interactions with bacterial membranes .

Q & A

Q. What spectroscopic techniques are essential for structural elucidation of 2,6-Dimethyl-1-prolylpiperidine, and how should data interpretation be approached?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve methyl group environments and piperidine ring conformation. Assign peaks by comparing with computed chemical shifts (DFT calculations) and reference spectra of analogous piperidine derivatives .

- Mass Spectrometry (HRMS): Confirm molecular weight and purity. Cross-validate with isotopic patterns to rule out contaminants.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., prolyl amide bonds) via characteristic stretching frequencies.

- X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals using slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures) .

Q. What are the documented pharmacological activities of structurally related piperidine derivatives, and how do they inform hypotheses for this compound?

Methodological Answer: Conduct a systematic review using PubMed and SciFinder with keywords "piperidine derivatives AND (biological activity OR receptor binding)". Focus on compounds with 2,6-dimethyl substitution patterns, noting trends in:

- Cholinergic Modulation: Piperidines often act as acetylcholinesterase inhibitors; design radioligand displacement assays using [³H]-acetylcholine .

- CNS Penetration: Evaluate logP values (e.g., via HPLC-derived retention times) to predict blood-brain barrier permeability.

- SAR Analysis: Use molecular docking (AutoDock Vina) to compare binding poses of this compound with active analogs in protein databases (PDB) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported cytotoxicity profiles of this compound across cell lines?

Methodological Answer:

- Standardized Assay Conditions: Adopt OECD Guidelines 129 (cytotoxicity testing) with controlled parameters: passage number (<15), serum batch consistency, and O₂/CO₂ equilibration. Include positive controls (e.g., doxorubicin) and vehicle controls .

- Mechanistic Profiling: Use RNA-seq to identify differentially expressed genes in discordant cell lines. Validate via siRNA knockdown of top targets (e.g., apoptosis regulators).

- Metabolic Stability: Compare hepatic microsomal degradation rates (human vs. rodent) to rule out species-specific metabolism artifacts .

Q. What statistical methodologies are optimal for analyzing non-linear dose-response relationships in this compound pharmacology studies?

Methodological Answer:

- Model Selection: Fit data to Hill, Log-Logistic, or Gompertz models using AIC/BIC criteria. Use bootstrapping (1,000 iterations) to estimate EC₅₀ confidence intervals.

- Outlier Management: Apply Grubbs’ test (α=0.01) to exclude technical outliers. For biological replicates, use mixed-effects models to account for plate-to-plate variability .

- Visualization: Generate 4-parameter logistic curves with 95% prediction bands (GraphPad Prism) and report adjusted R² values .

Q. How can reaction conditions be optimized for synthesizing this compound while minimizing diastereomer formation?

Methodological Answer:

- DoE Approach: Employ a Box-Behnken design to test variables: temperature (40–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Monitor enantiomeric excess via chiral HPLC .

- Kinetic Control: Use in situ FTIR to detect intermediate imine formation; quench reactions at <90% conversion to avoid equilibration.

- Purification: Apply flash chromatography with gradient elution (hexane:EtOAc 10:1 → 3:1) followed by recrystallization from tert-butyl methyl ether .

Q. What strategies mitigate batch-to-batch variability in the physicochemical characterization of this compound?

Methodological Answer:

- QC Protocols: Implement USP <905> uniformity of dosage units criteria for particle size (Malvern Mastersizer) and polymorph consistency (PXRD).

- Stability Studies: Conduct accelerated degradation (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products.

- Interlab Validation: Share samples with ≥3 independent labs for DSC, TGA, and solubility analysis; use Cohen’s κ to assess inter-rater agreement .

Methodological Guidelines

- Literature Review: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

- Data Contradictions: Apply triangulation by combining in vitro, in silico, and ex vivo data to resolve conflicts .

- Reproducibility: Document all synthetic steps, spectral data, and assay conditions following FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.